molecular formula C15H12BrClO B1373695 3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one CAS No. 898782-39-3

3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one

Cat. No. B1373695
M. Wt: 323.61 g/mol
InChI Key: KOSQOFFRKDXHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one (3-Bromo-3-chloropropan-1-one) is a synthetic organic compound belonging to the class of brominated and chlorinated propan-1-ones. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals and pesticides. It is also used as a solvent in a variety of industrial processes.

Scientific Research Applications

Optical Properties and Charge Transport

  • Linear and Nonlinear Optical Properties : The compound shows promising linear, second, and third-order nonlinear optical (NLO) properties, which suggest its potential use in semiconductor devices. The electron transfer integral values indicate its suitability as an electron transport material, functioning as an n-type in organic semiconductors (Shkir et al., 2019).

Crystal Structure and Molecular Interaction

  • Crystal Structure and Intermolecular Interaction : Studies on the crystal structure and molecular interaction of related chalcone derivatives, including the 3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one, reveal significant insights into their intramolecular charge transport and stability. This information is critical for potential applications in material science and pharmaceutical research (Nadaf et al., 2019).

Biological Properties

  • Antimicrobial and Antifungal Activities : Derivatives of this compound have shown significant antimicrobial and antifungal activities, making them potential candidates for pharmaceutical applications. The compound's structural variations influence its biological activity, providing a basis for further medicinal chemistry investigations (Buchta et al., 2004).

Molecular Docking and Computational Analysis

  • Molecular Docking Studies : Computational analysis, including molecular docking studies, have been conducted to understand the interaction of this compound with biological targets. This research is crucial for the development of new therapeutic agents (Sivakumar et al., 2021).

Spectroscopic Analysis

  • Spectroscopic and Quantum Chemical Calculations : Spectroscopic techniques, combined with quantum chemical calculations, provide detailed insights into the electronic structure and reactivity of the compound. This information is vital for predicting its behavior in various applications (Najiya et al., 2014).

properties

IUPAC Name

3-(3-bromophenyl)-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSQOFFRKDXHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-(3-chlorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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